

The Structural Elucidation and Synthesis of Gabosine F: A Technical Guide

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Compound of Interest

Compound Name: Gabosine F

Cat. No.: B1247689

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Gabosine F, a member of the carbocyclic sugar family, has garnered interest within the scientific community due to the diverse biological activities exhibited by related compounds, including antibiotic, anticancer, and enzyme-inhibiting properties. This technical guide provides a detailed overview of the structure, synthesis, and known properties of **Gabosine F**. A comprehensive summary of spectroscopic data is presented, alongside a detailed experimental protocol for its enantiospecific synthesis. This document aims to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

Introduction

Gabosines are a class of naturally occurring keto-carbasugars characterized by a polyhydroxylated methylcyclohexane core.^{[1][2]} First isolated from *Streptomyces* species, these compounds have shown a range of promising pharmacological activities.^[2] **Gabosine F** is a specific stereoisomer within this family, and its absolute configuration has been confirmed through total synthesis.^[1] This guide focuses on the chemical structure, spectroscopic characterization, and the synthetic route to obtain enantiomerically pure (+)-**Gabosine F**.

Chemical Structure of Gabosine F

The systematic IUPAC name for **Gabosine F** is (4S,5R,6R)-4,5,6-trihydroxy-2-methylcyclohex-2-en-1-one. Its chemical formula is C₇H₁₀O₄, with a molecular weight of 158.15 g/mol .

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Below is a two-dimensional representation of the molecular structure of **Gabosine F**.

Caption: 2D Chemical Structure of **Gabosine F**.

Spectroscopic Data

Precise spectroscopic data is crucial for the identification and characterization of **Gabosine F**. The following tables summarize the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

¹H NMR Spectral Data

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~5.90	m	-
H-4	~4.20	m	-
H-5	~3.80	m	-
H-6	~4.00	d	~3.0
CH ₃	~1.90	s	-
OH	-	br s	-

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The broad singlet for the hydroxyl protons is often exchangeable with D₂O.

¹³C NMR Spectral Data

Carbon	Chemical Shift (ppm)
C-1	~198.0
C-2	~130.0
C-3	~160.0
C-4	~72.0
C-5	~75.0
C-6	~78.0
CH ₃	~20.0

Mass Spectrometry Data

Ion	m/z
[M+H] ⁺	159.0652
[M+Na] ⁺	181.0471

High-resolution mass spectrometry (HRMS) data provides the exact mass, confirming the elemental composition.

Experimental Protocols: Enantiospecific Synthesis of (+)-Gabosine F

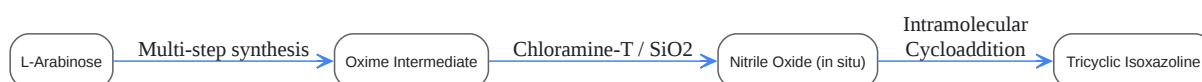
The first enantiospecific synthesis of (+)-**Gabosine F** was achieved from L-arabinose in a 12-step sequence.^[1] The key steps of this synthesis involve an intramolecular nitrile oxide-alkene cycloaddition (INOC), regioselective dehydration, and diastereoselective hydrogenation.^[1]

Synthesis of Key Intermediates from L-Arabinose

The initial steps involve the conversion of L-arabinose to a key oxime intermediate. This transformation is achieved through a series of protection, chain extension, and oxidation reactions.

Intramolecular Nitrile Oxide-Alkene Cycloaddition (INOC)

The pivotal step in the construction of the carbocyclic core is the INOC reaction. The oxime derived from L-arabinose is treated with a mild oxidizing agent, such as chloramine-T on silica gel, to generate the nitrile oxide in situ. This undergoes a [3+2] cycloaddition with the alkene moiety within the same molecule to form a tricyclic isoxazoline intermediate.



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Caption: Key transformation in the synthesis of **Gabosine F**.

Hydrogenolysis and Dehydration

The tricyclic isoxazoline is then subjected to hydrogenolysis, typically using Raney nickel, to cleave the N-O bond and reduce the isoxazoline ring, yielding a diol. Subsequent regioselective dehydration of the primary alcohol, for example using Martin's sulfurane, generates an enone.

Diastereoselective Hydrogenation and Deprotection

The final steps involve the diastereoselective hydrogenation of the double bond within the enone, which sets the stereochemistry of the methyl group. This is followed by the removal of any protecting groups to yield the final product, (+)-**Gabosine F**.

Biological Activity and Signaling Pathways

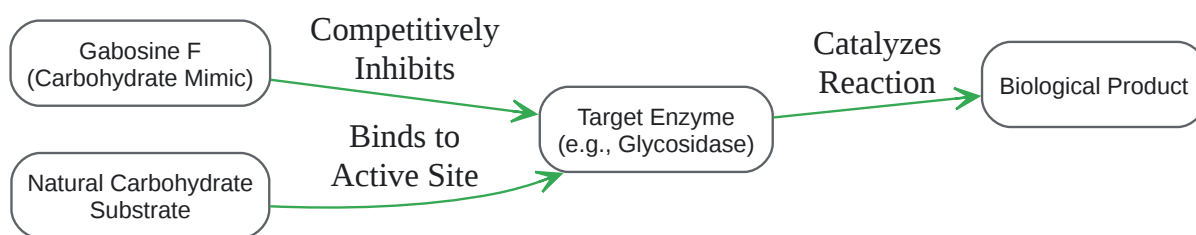
While the specific biological activities and signaling pathways of **Gabosine F** have not been extensively reported, the broader family of gabosines is known to exhibit a range of biological effects, including:

- Antibiotic Activity: Inhibition of bacterial growth.

- Anticancer Properties: Cytotoxicity against various cancer cell lines.
- Enzyme Inhibition: For example, inhibition of glycosidases.[1]

The polyhydroxylated and stereochemically rich structure of gabosines suggests they may act as mimics of natural carbohydrates, thereby interfering with biological processes that involve carbohydrate recognition and metabolism. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by **Gabosine F**.

The general mechanism of action for many bioactive carbohydrate mimics involves competitive inhibition of enzymes that process sugars.



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Caption: Postulated mechanism of enzyme inhibition by **Gabosine F**.

Conclusion

Gabosine F is a structurally intriguing natural product with potential for further investigation in the context of drug discovery. This guide provides a foundational understanding of its structure, spectroscopic properties, and a detailed route for its enantioselective synthesis. The availability of a robust synthetic pathway opens the door for the preparation of analogues and further exploration of the biological activities of this and related carbocyclic sugars. Future studies are warranted to fully characterize the therapeutic potential and mechanism of action of **Gabosine F**.

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References

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